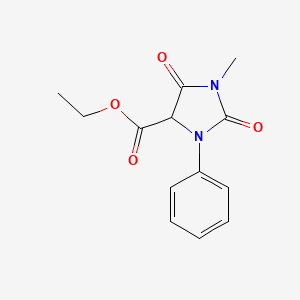
3-Oxo-3-phenylpropane-1-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-phenylpropane-1-sulfinic acid is an organic compound with the molecular formula C9H10O3S It is a sulfinic acid derivative characterized by the presence of a phenyl group attached to a three-carbon chain, which also contains a keto group and a sulfinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sulfur dioxide and hydrogen peroxide under acidic conditions. This reaction typically proceeds through the formation of an intermediate sulfonic acid, which is then reduced to the sulfinic acid.
Another method involves the use of sulfonyl chlorides as starting materials. For example, the reaction of phenylacetyl chloride with sodium sulfite in the presence of a base can yield this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-phenylpropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.
Major Products Formed
Oxidation: 3-Oxo-3-phenylpropane-1-sulfonic acid.
Reduction: 3-Hydroxy-3-phenylpropane-1-sulfinic acid.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-Oxo-3-phenylpropane-1-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfinic acid derivatives and other functionalized compounds.
Biology: The compound’s ability to undergo various chemical transformations makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, with a focus on their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-phenylpropane-1-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles to form new covalent bonds. Additionally, the keto group can undergo enolization, leading to the formation of reactive intermediates that can further react with other molecules.
In biological systems, this compound may interact with enzymes and other proteins, modulating their activity and influencing cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
3-Oxo-3-phenylpropane-1-sulfinic acid can be compared with other similar compounds, such as:
3-Oxo-3-phenylpropane-1-sulfonic acid: This compound is the oxidized form of this compound and has different chemical properties and reactivity.
3-Hydroxy-3-phenylpropane-1-sulfinic acid: This compound is the reduced form of this compound and exhibits different reactivity and applications.
Phenylacetic acid: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Propiedades
Número CAS |
65373-84-4 |
|---|---|
Fórmula molecular |
C9H10O3S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
3-oxo-3-phenylpropane-1-sulfinic acid |
InChI |
InChI=1S/C9H10O3S/c10-9(6-7-13(11)12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Clave InChI |
MIYVFTAYOVTHPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


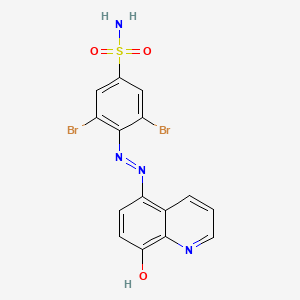
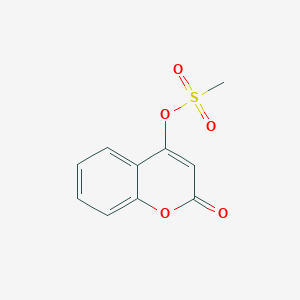
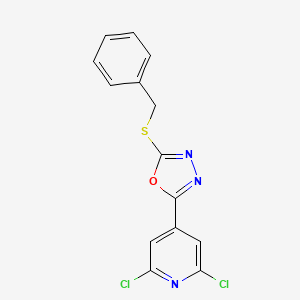

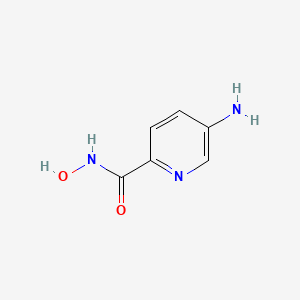
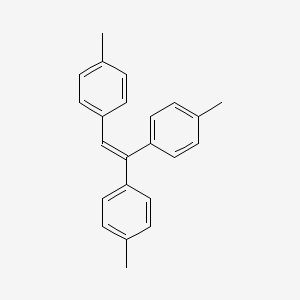
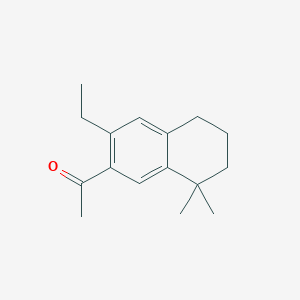
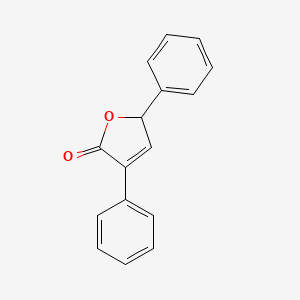
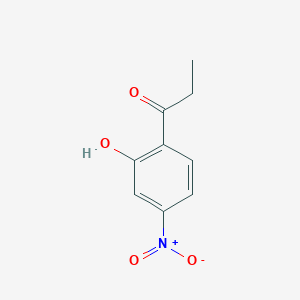

![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
